1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]

Synthetic chemistry Domino cyclization Scaffold diversification

1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] (CAS 1381722-41-3) is a spirocyclic building block belonging to the [1,4]benzoxazepine-piperidine class. Its molecular formula is C₁₄H₂₀N₂O (MW 232.33), featuring a spiro junction at position 2 of the benzoxazepine ring that connects to the 4'-position of an N-methylpiperidine ring.

Molecular Formula C14H20N2O
Molecular Weight 232.327
CAS No. 1381722-41-3
Cat. No. B2947813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]
CAS1381722-41-3
Molecular FormulaC14H20N2O
Molecular Weight232.327
Structural Identifiers
SMILESCN1CCC2(CC1)CNCC3=CC=CC=C3O2
InChIInChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)11-15-10-12-4-2-3-5-13(12)17-14/h2-5,15H,6-11H2,1H3
InChIKeyUCGGARLBZHETFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] (CAS 1381722-41-3): Structural Identity, Scaffold Class, and Procurement Baseline


1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] (CAS 1381722-41-3) is a spirocyclic building block belonging to the [1,4]benzoxazepine-piperidine class. Its molecular formula is C₁₄H₂₀N₂O (MW 232.33), featuring a spiro junction at position 2 of the benzoxazepine ring that connects to the 4'-position of an N-methylpiperidine ring . The scaffold has been characterized by X-ray crystallography and NOESY NMR as a privileged structure capable of presenting pendant pharmacophores in well-defined three-dimensional orientations [1]. Unlike the more extensively published [1,5]benzoxazepine regioisomer used in SCD1 and Aβ inhibitor programs, the [1,4]benzoxazepine architecture directs fundamentally different domino cyclization chemistry, yielding distinct condensed heterocyclic products with complete diastereoselectivity [2]. The compound is commercially available at 98% purity from established vendors including Fluorochem (SKU F712649) .

Why Generic Substitution Fails for 1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]: Regioisomeric, Conformational, and Synthetic Handle Decoupling


Substituting 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] with a generic spiro-benzoxazepine building block ignores three non-interchangeable differentiation axes. First, the [1,4]benzoxazepine regioisomer participates in a [1,5]-hydride shift-cyclization manifold that is mechanistically inaccessible to the [1,5]benzoxazepine analog, which instead undergoes C(sp²)-H functionalization—meaning synthetic routes designed around one scaffold cannot be ported to the other without complete re-optimization [1]. Second, the spiro junction imposes a fixed dihedral angle (~85–90° between ring planes) confirmed by X-ray crystallography, whereas non-spirocyclic benzoxazepines possess rotational degrees of freedom that alter pharmacophore presentation geometry [2]. Third, the 1'-methyl substituent on piperidine is chemically orthogonal to the secondary amine at benzoxazepine position 4; this permits selective mono-functionalization that is precluded with the Boc-protected analog (CAS 2138428-38-1), which requires an additional deprotection–re-protection sequence [3]. The quantitative differences in molecular weight (232.33 vs. 318.42 for the Boc analog), lipophilicity (LogP 1.15 vs. estimated ~2.6), and fractional sp³ character (Fsp3 0.57 vs. 0.50) further preclude direct surrogate interchange in physicochemical property-driven campaigns .

Quantitative Evidence Guide: Verifiable Differentiation of 1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] Against Closest Analogs


Regioisomeric Reactivity Divergence: [1,4] vs. [1,5] Benzoxazepine in Domino Cyclization

Under identical Knoevenagel-cyclization domino conditions with 1,3-dicarbonyl reagents, N-aryl-1,4-benzoxazepine derivatives undergo a [1,5]-hydride shift-cyclization cascade to afford the 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d][1,4]benzoxazepine scaffold with complete regioselectivity at the C(sp³)-H activation step and complete diastereoselectivity in the 6-endo cyclization. In contrast, the regioisomeric N-aryl-1,5-benzoxazepine derivative does not follow this mechanism but instead reacts via an SEAr-type C(sp²)-H functionalization pathway to yield a condensed acridane derivative. This divergent reactivity means that synthetic protocols developed for one regioisomer will produce entirely different products when applied to the other [1].

Synthetic chemistry Domino cyclization Scaffold diversification

Conformational Rigidity: Spiro Junction Dihedral Angle vs. Non-Spirocyclic Benzoxazepines

X-ray crystallography of the spiro[benzoxazepine-2,4'-piperidine] scaffold (N-benzyl disubstituted derivative) reveals a fixed dihedral angle of approximately 85–90° between the mean planes of the benzoxazepine and piperidine rings. This perpendicular arrangement is a direct consequence of the spiro junction and is independent of substituent identity on the azepine nitrogen [1]. In contrast, non-spirocyclic 1,4-benzoxazepine analogs lacking the spiro constraint possess rotational freedom around the C-N and C-O bonds, resulting in an ensemble of interconverting conformers rather than a single well-defined geometry [2]. This structural pre-organization has been exploited to present hydrophobic pharmacophores in defined three-dimensional orientations, a feature correlated with higher target-binding efficiency in privileged-structure drug discovery [1].

Structural biology Conformational analysis Drug design

Physicochemical Property Differentiation: 1'-Methyl vs. 1'-Boc Spiro-Benzoxazepine Building Blocks

The 1'-methyl substituted compound (CAS 1381722-41-3) and its 1'-Boc-protected analog (CAS 2138428-38-1) represent two distinct synthetic entry points into the spiro[1,4-benzoxazepine-2,4'-piperidine] scaffold series. The methyl compound has a molecular weight of 232.33, a calculated LogP of 1.15, and a fractional sp³ (Fsp3) value of 0.57, as reported by Fluorochem . The Boc-protected analog has a molecular weight of 318.42 (37% higher), an estimated LogP of approximately 2.6 (1.45 log units higher), and an Fsp3 of 0.50 (lower three-dimensional character) . Critically, the 1'-methyl group is chemically inert under conditions used to functionalize the secondary amine at position 4 of the benzoxazepine ring (e.g., reductive amination, acylation), serving as a permanent masking group. The Boc analog requires acidic deprotection (TFA or HCl/dioxane) to liberate the piperidine for further elaboration, adding one synthetic step and introducing potential acid-sensitivity constraints for other functional groups present [1].

Physicochemical profiling Building block selection Parallel synthesis

Scaffold Validation in SCD1 Inhibitor Programs: Potency Range of the [1,4]Benzoxazepine Spiro-Piperidine Core

The unsubstituted parent [1,4]benzoxazepine spiro-piperidine scaffold, when elaborated at the piperidine nitrogen with a pyridazine-3-carboxamide moiety, exhibited an IC₅₀ of 1,000 nM (1.0 μM) against human SCD1 in liver microsome assays [1]. Further optimization of this scaffold by Daiichi Sankyo medicinal chemists, incorporating a 5-(cyclopropylmethyl) substituent on the azepine nitrogen and a (2-hydroxy-2-pyridin-3-ylethyl)amide tail, yielded compound 9 with an IC₅₀ of 0.01 μM (10 nM) against human SCD1—a 100-fold improvement [2]. A parallel program at Merck (Deng et al., 2013) demonstrated that piperidine nitrogen substituents on the same [1,4]benzoxazepine scaffold could tune potency from single-digit nanomolar to micromolar ranges depending on the appended group (glycine amides, heterocycle-linked amides, and thiazoles all achieved single-digit nanomolar IC₅₀ values), while also modulating pharmacokinetic properties including liver-targeting [3]. These data establish the [1,4]benzoxazepine spiro-piperidine core as a validated, tunable scaffold for inhibitor development, distinct from the [1,5]benzoxazepine series used in Aβ-peptide production inhibition [4].

SCD1 inhibition Metabolic disease Scaffold validation

Vendor Purity and Quality Specification: Fluorochem 98% vs. Generic 95% Building Block Comparators

Fluorochem supplies 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] (SKU F712649) at a certified purity of 98% . Leyan (乐研) also lists this compound at 98% purity (Product No. 1371658) . This contrasts with the 1'-(2-methoxyethyl) analog (CAS not specified in vendor catalog), which is typically offered at 95% purity . While a 3% purity differential may appear modest, in parallel synthesis libraries where this scaffold serves as a key intermediate (as established by Laras et al., 2006, where compound 5j was identified as a pivotal intermediate for orthogonal functionalization [1]), impurities at the building-block stage propagate multiplicatively through subsequent synthetic steps, potentially confounding SAR interpretation and biological assay reproducibility. The compound carries standard hazard classifications (GHS07: H302, H315, H319, H335) consistent with its amine-containing heterocyclic structure .

Quality assurance Vendor benchmarking Building block procurement

Optimal Research and Industrial Application Scenarios for 1'-Methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] Based on Verified Differentiation Evidence


Parallel Library Synthesis Requiring Orthogonal N-Functionalization Without Deprotection

This compound is optimally deployed as a core scaffold for parallel synthesis libraries where the benzoxazepine N4 position must be selectively diversified while the piperidine nitrogen remains permanently masked. The 1'-methyl group serves as a chemically inert N-capping moiety that withstands reductive amination, acylation, and alkylation conditions at N4, eliminating the additional deprotection step required for the Boc-protected analog (CAS 2138428-38-1) [1]. This is directly relevant to the synthetic strategy established by Laras et al. (2006), where spiro-benzoxazepine analog 5j was identified as a key intermediate for creating libraries through orthogonal functionalization of its three reactive centers [1]. The compound's 98% commercial purity supports multistep library production with manageable impurity propagation.

Structure-Based Drug Design Leveraging Spiro-Conformational Rigidity

For computational chemistry and structure-based design campaigns where precise three-dimensional pharmacophore presentation is critical, this scaffold provides a single, well-defined conformational geometry with a fixed ~85–90° dihedral angle between the benzoxazepine and piperidine ring planes, as confirmed by X-ray crystallography [2]. Unlike flexible benzoxazepine analogs that sample multiple conformations, the spiro junction reduces conformational entropy and facilitates reliable docking pose prediction. This scaffold was explicitly characterized as a privileged structure in the 2004 Tetrahedron Letters study, where NOESY NMR in both organic and aqueous media confirmed that the spatial orientation of substituents is solvent-independent [2].

SCD1 Inhibitor Lead Optimization Starting from a Validated [1,4]Benzoxazepine Core

The [1,4]benzoxazepine spiro-piperidine core represented by this compound (as the 1'-methyl derivative) maps to the SCD1 inhibitor pharmacophore space. The parent scaffold has demonstrated tractable SAR with a potency range spanning IC₅₀ 1,000 nM to 10 nM depending on decoration at the piperidine and azepine positions [3][4]. Notably, procurement of this specific 1'-methyl variant positions the user to explore piperidine-substituted analogs directly, as the methyl group mimics the steric and electronic profile of the unsubstituted piperidine while preventing undesired N-oxidation or quaternization during biological assay [3]. This is distinct from the [1,5]benzoxazepine scaffold series, which has been directed toward Aβ-peptide production inhibition and secretase targets [5].

Domino Cyclization Chemistry Exploiting [1,4] Regioisomer-Specific Reactivity

This compound, as a [1,4]benzoxazepine regioisomer, is the required starting material for synthetic sequences employing [1,5]-hydride shift-cyclization domino reactions. Szalóki et al. (2020) demonstrated that N-aryl-1,4-benzoxazepines undergo this transformation with complete diastereoselectivity and regioselectivity, while the [1,5] regioisomer follows a fundamentally different C(sp²)-H functionalization pathway under identical conditions [6]. For medicinal chemistry groups building condensed polycyclic libraries via this domino approach, procurement of the correct [1,4] regioisomer is mandatory—substitution with the [1,5] analog will yield an entirely different acridane-derived product series.

Quote Request

Request a Quote for 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.